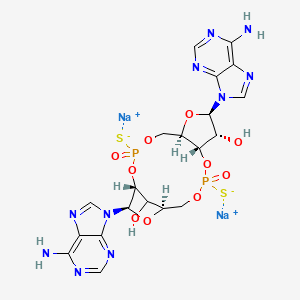
ADU-S100 (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADU-S100 (disodium salt) is a synthetic cyclic dinucleotide agonist of the stimulator of interferon genes (STING) receptor. It is structurally identical to the clinically relevant molecule MIW815 and is currently being investigated for its potential in cancer immunotherapy. This compound activates all known human and murine STING alleles, leading to the production of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .
Vorbereitungsmethoden
ADU-S100 (disodium salt) can be synthesized through a series of chemical reactions involving the formation of cyclic dinucleotides. The synthetic route typically involves the use of phosphorothioate diester linkages to protect the compound from degradation by phosphodiesterases. The preparation method for in vivo use includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O to ensure stability and bioavailability .
Analyse Chemischer Reaktionen
ADU-S100 (disodium salt) primarily undergoes reactions that involve the activation of the STING pathway. Upon recognition by the STING receptor, it induces the production of type I interferons and other pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. The compound also induces the aggregation of STING and the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the activation of downstream immune responses .
Wissenschaftliche Forschungsanwendungen
ADU-S100 (disodium salt) has shown significant potential in various scientific research applications, particularly in cancer immunotherapy. It has been demonstrated to induce CD8+ T-cell mediated antitumor immunity in various animal models, including rat esophageal adenocarcinoma and mouse tumor models. The compound has also been shown to potentiate the effects of immune checkpoint inhibitors, leading to enhanced tumor regression and a robust antitumor immune response .
Wirkmechanismus
The mechanism of action of ADU-S100 (disodium salt) involves the activation of the STING receptor, which is a critical adaptor protein in the innate immune sensing of cancer. Upon binding to STING, the compound induces the production of type I interferons and other cytokines, leading to the activation of dendritic cells and the recruitment of specialized immune cells to the tumor microenvironment. This results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .
Vergleich Mit ähnlichen Verbindungen
ADU-S100 (disodium salt) is structurally identical to MIW815 and shares similar biological activities. Other similar compounds include 2’3’-c-di-AM (PS)2 (Rp,Rp) (disodium salt), which is also a STING agonist with potent antitumor and immunostimulant activities. These compounds are characterized by their ability to activate all known human and murine STING alleles and induce the production of type I interferons and other cytokines .
Eigenschaften
Molekularformel |
C20H22N10Na2O10P2S2 |
|---|---|
Molekulargewicht |
734.5 g/mol |
IUPAC-Name |
disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI-Schlüssel |
GDWOOOCBNOMMTL-LJFXOJISSA-L |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[S-].[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


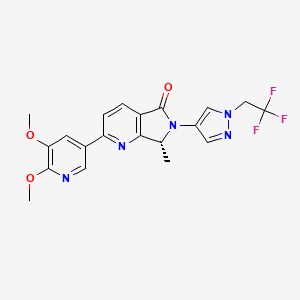
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
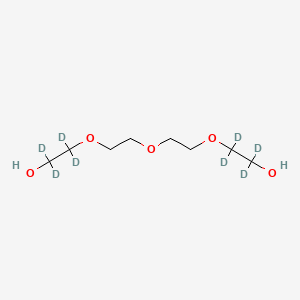
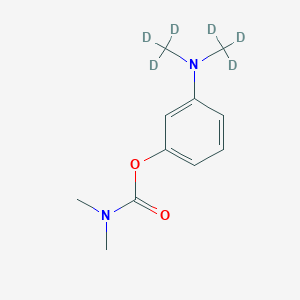
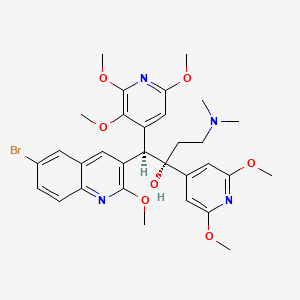
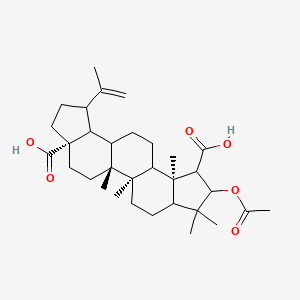
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
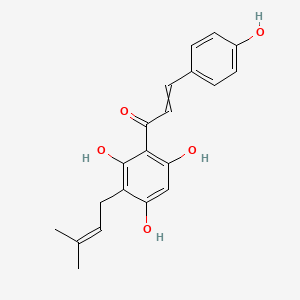
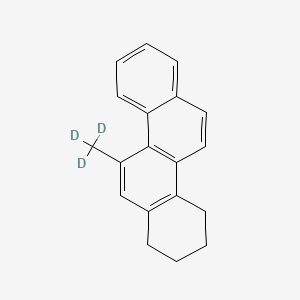
![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)
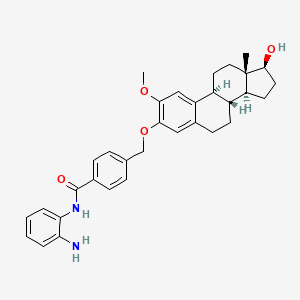
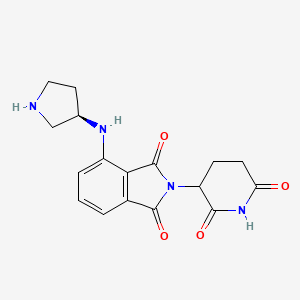
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
